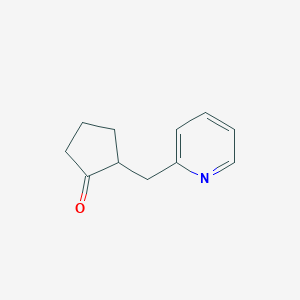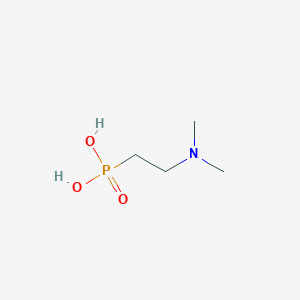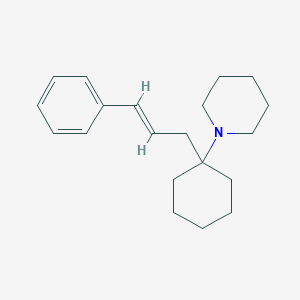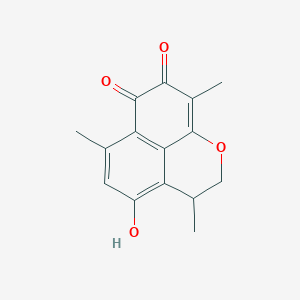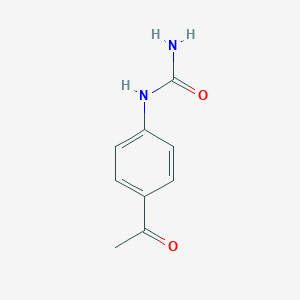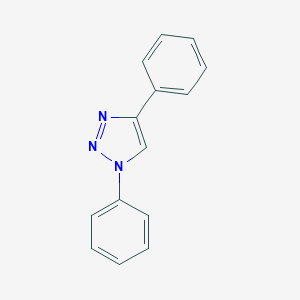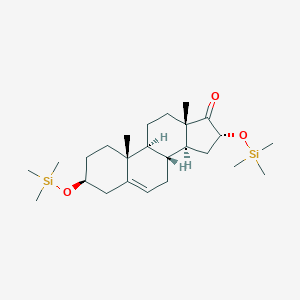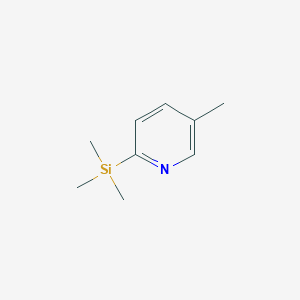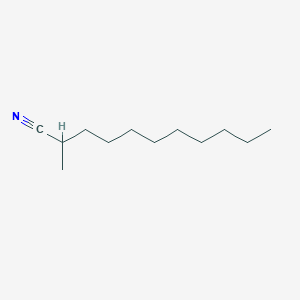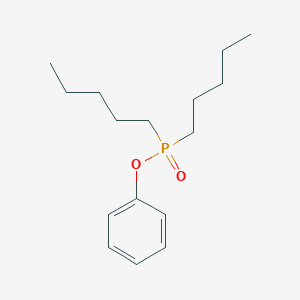
Phenyl di-n-pentylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl di-n-pentylphosphinate (PDPP) is a phosphonate compound that has gained significant attention in scientific research due to its unique chemical properties. PDPP is a white crystalline solid that is soluble in organic solvents and exhibits excellent thermal stability. The compound has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research.
Applications De Recherche Scientifique
Phenyl di-n-pentylphosphinate has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, Phenyl di-n-pentylphosphinate has been used as a flame retardant due to its excellent thermal stability and ability to form char. In catalysis, Phenyl di-n-pentylphosphinate has been used as a ligand in transition metal catalysis reactions, demonstrating high catalytic activity and selectivity. In biomedical research, Phenyl di-n-pentylphosphinate has been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions.
Mécanisme D'action
The mechanism of action of Phenyl di-n-pentylphosphinate is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. Phenyl di-n-pentylphosphinate has been shown to form stable complexes with a variety of metal ions, including copper, zinc, and iron. These metal complexes have been investigated for their potential as catalysts in various reactions.
Effets Biochimiques Et Physiologiques
Phenyl di-n-pentylphosphinate has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, the compound has been investigated for its potential as a drug delivery system, and studies have shown that Phenyl di-n-pentylphosphinate can effectively deliver drugs to target cells.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl di-n-pentylphosphinate has several advantages for lab experiments, including its excellent thermal stability, solubility in organic solvents, and ability to form stable complexes with metal ions. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for research on Phenyl di-n-pentylphosphinate, including investigating its potential as a flame retardant in polymers, exploring its use as a ligand in transition metal catalysis reactions, and investigating its potential as a drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action of Phenyl di-n-pentylphosphinate and to optimize its synthesis and purification methods.
Méthodes De Synthèse
Phenyl di-n-pentylphosphinate can be synthesized using a variety of methods, including the reaction of phenylphosphinic acid with n-pentanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified using recrystallization. Other synthesis methods involve the reaction of phenylphosphinic acid with various alcohols, such as n-butanol or n-hexanol.
Propriétés
Numéro CAS |
14656-17-8 |
|---|---|
Nom du produit |
Phenyl di-n-pentylphosphinate |
Formule moléculaire |
C16H27O2P |
Poids moléculaire |
282.36 g/mol |
Nom IUPAC |
dipentylphosphoryloxybenzene |
InChI |
InChI=1S/C16H27O2P/c1-3-5-10-14-19(17,15-11-6-4-2)18-16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3 |
Clé InChI |
TUJWIYZCAPMHSA-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(CCCCC)OC1=CC=CC=C1 |
SMILES canonique |
CCCCCP(=O)(CCCCC)OC1=CC=CC=C1 |
Autres numéros CAS |
14656-17-8 |
Synonymes |
PDNP PDPP phenyl di-n-pentylphosphinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



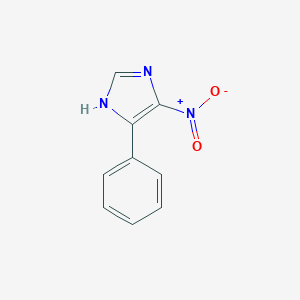
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)


